1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the pyridine ring using pyrrolidine and a sulfonylating agent such as sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-5-(phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione
- 1-Methyl-5-p-toluoylpyrrole-2-acetic acid
Uniqueness: 1-Methyl-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the combination of a pyridine ring with a pyrrolidine sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-8-9(4-5-10(11)13)16(14,15)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKUWJVBHPOMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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